N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide
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Overview
Description
N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core
Preparation Methods
The synthesis of N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide involves multiple steps. One common synthetic route includes the reaction of 2,3-dimethylphenyl hydrazine with a thieno[3,4-c]pyrazole derivative under specific conditions. The reaction typically requires a solvent such as acetone and is conducted at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thieno[3,4-c]pyrazole core can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Chemical Research: It serves as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can include signal transduction pathways that regulate cell growth, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar compounds to N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide include other thieno[3,4-c]pyrazole derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. For example, N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide is a closely related compound with a different substitution pattern on the benzamide moiety .
Conclusion
N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide is a compound with diverse applications in scientific research. Its unique structure and reactivity make it a valuable subject of study in various fields, including medicinal chemistry, materials science, and chemical research.
Properties
Molecular Formula |
C21H21N3O4S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C21H21N3O4S/c1-13-6-4-9-19(14(13)2)24-20(17-11-29(26,27)12-18(17)23-24)22-21(25)15-7-5-8-16(10-15)28-3/h4-10H,11-12H2,1-3H3,(H,22,25) |
InChI Key |
RVAGXMIPNOIHQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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